methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether
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Overview
Description
Methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether is a complex organic compound featuring an imidazole ring, which is known for its significant role in various biological and chemical processes. This compound is characterized by its unique structure, which includes a sulfanyl group attached to a methylphenyl ether moiety. The presence of the imidazole ring, along with the sulfanyl and ether functionalities, makes this compound a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzil with ammonium acetate and an aldehyde under acidic conditions to form the imidazole core.
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Introduction of the Sulfanyl Group: : The sulfanyl group is introduced by reacting the imidazole derivative with a thiol compound. This step often requires the use of a base such as sodium hydride to deprotonate the thiol, facilitating the nucleophilic attack on the imidazole ring.
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Etherification: : The final step involves the etherification of the phenol group with methyl iodide in the presence of a base like potassium carbonate. This step ensures the formation of the methyl ether group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the imidazole ring or the sulfanyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common reactions facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The imidazole ring is known for its biological activity, and the compound’s ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the imidazole ring, along with the sulfanyl and ether functionalities, contributes to its pharmacological properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The ether group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether: Unique due to its specific combination of imidazole, sulfanyl, and ether functionalities.
1-Methyl-4,5-diphenyl-1H-imidazole: Lacks the sulfanyl and ether groups, limiting its reactivity and applications.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Contains a hydroxyl group instead of the ether, affecting its solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-26-23(20-11-7-4-8-12-20)22(19-9-5-3-6-10-19)25-24(26)28-17-18-13-15-21(27-2)16-14-18/h3-16H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMXVWKOYIDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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